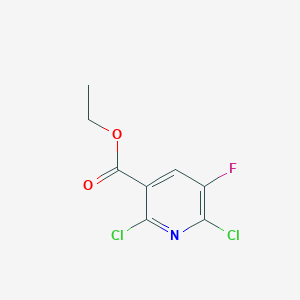

Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate

Übersicht

Beschreibung

Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate is a chemical compound with the molecular formula C8H6Cl2FNO2. It is a derivative of pyridine, characterized by the presence of chlorine and fluorine atoms on the pyridine ring, as well as an ethyl ester group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2,6-dichloro-5-fluoronicotinic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the ethyl ester derivative.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atoms on the pyridine ring can be replaced by nucleophiles such as amines or thiols.

Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Oxidation: Oxidative reactions can convert the ethyl ester group to a carboxylic acid or other oxidized forms.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate are commonly used under mild to moderate conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed

Nucleophilic substitution: Products include substituted pyridine derivatives with various functional groups.

Reduction: Products include alcohols or amines derived from the reduction of the ester group.

Oxidation: Products include carboxylic acids or other oxidized derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Common Synthetic Routes

-

Esterification Reaction : Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate can be synthesized by reacting 2,6-dichloro-5-fluoronicotinic acid with ethanol in the presence of a dehydrating agent like thionyl chloride under reflux conditions.

Step Reagents Conditions Yield 1 2,6-Dichloro-5-fluoronicotinic acid + Ethanol Thionyl chloride, reflux High - Decarboxylative Blaise Reaction : This method efficiently produces related compounds by treating the acid derivative with suitable reagents to yield high-quality products.

- Continuous Flow Reactors : In industrial settings, continuous flow reactors are employed for large-scale production to enhance yield and purity through optimized conditions and catalysts.

Chemistry

This compound serves as a crucial building block in organic synthesis. It is used to create complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for various transformations such as:

- Nucleophilic Substitution : Chlorine atoms can be replaced by nucleophiles (e.g., amines), leading to diverse substituted pyridine derivatives.

- Reduction : The compound can be reduced to yield corresponding alcohols or amines.

- Oxidation : The ethyl ester can be oxidized to form carboxylic acids or other oxidized derivatives.

Biological Applications

Research has highlighted the potential biological activities of this compound:

- Antimicrobial Properties : Studies indicate its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against specific cancer lines. Its derivatives are being explored for their therapeutic potential in oncology.

- Pharmacological Research : It acts as a precursor in synthesizing novel therapeutic agents targeting specific biological pathways.

Case Studies

- BCL6 Inhibition : A study reported the optimization of compounds for BCL6 inhibition using this compound as a scaffold. The resulting compounds demonstrated subnanomolar potency against B-cell lymphoma cells, showcasing the compound's utility in drug development .

- Fluoroquinolone Derivatives : this compound has been employed as a molecular scaffold for synthesizing fluoroquinolone antibiotics. These derivatives exhibit broad-spectrum antibacterial activity .

Wirkmechanismus

The mechanism of action of ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms on the pyridine ring can influence the compound’s reactivity and binding affinity to biological molecules. The ethyl ester group can undergo hydrolysis to release the active carboxylic acid form, which may interact with enzymes or receptors in biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,6-Dichloro-5-fluoropyridine-3-carboxylic acid: This compound is similar in structure but lacks the ethyl ester group.

2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile: This compound has a nitrile group instead of the ester group.

Ethyl 6-methylpyridine-2-carboxylate: This compound has a methyl group instead of chlorine and fluorine atoms.

Uniqueness

Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate is unique due to the combination of chlorine, fluorine, and ethyl ester functionalities on the pyridine ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.

Biologische Aktivität

Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate is a chemical compound recognized for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and pharmacological implications based on diverse research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with chlorine and fluorine atoms and an ester group. This structure is significant as it influences the compound's reactivity and biological activity. The presence of electronegative atoms such as chlorine and fluorine enhances the compound's polarity, which can affect its solubility and interaction with biological targets .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including the reaction of ethyl formate with other reagents such as phosphorus oxychloride. This compound serves as a key intermediate in the synthesis of several pharmacologically active molecules, including quinolone antibacterial agents .

Synthesis Pathway

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Ethyl formate + Cyanoacetamide | Phosphorus oxychloride | 43.7% |

Biological Activity

Research indicates that this compound exhibits antimicrobial and anticancer properties. Its derivatives have been studied for their inhibitory effects on various cancer cell lines.

Antimicrobial Activity

In vitro studies have demonstrated that compounds related to this compound possess significant antimicrobial activity against a range of pathogens. This includes efficacy against both gram-positive and gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies:

- Cell Lines Tested : MCF-7 (breast cancer), MDA-MB-231 (breast cancer), HeLa (cervical cancer).

- Results : The compound showed IC50 values ranging from to in MDA-MB-231 cells, demonstrating better growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil (5-FU), which had IC50 values of and respectively .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may influence multiple biochemical pathways due to its complex structure. Potential mechanisms include:

- Inhibition of key enzymes involved in cell proliferation.

- Induction of apoptosis in cancer cells.

Case Studies

- Anticancer Study : A recent study evaluated the effects of this compound on human cervical cancer cells (HeLa). The results indicated significant growth inhibition and increased apoptosis markers compared to untreated controls .

- Antimicrobial Study : Another study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) that was significantly lower than that of conventional antibiotics.

Safety Profile

While the biological activity is promising, safety assessments indicate that this compound may cause irritation to eyes and respiratory systems upon exposure. Long-term toxicological studies are necessary to fully understand its safety profile before clinical applications can be considered .

Eigenschaften

IUPAC Name |

ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2FNO2/c1-2-14-8(13)4-3-5(11)7(10)12-6(4)9/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPPLCOWQBGOFDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N=C1Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60528119 | |

| Record name | Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60528119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82671-03-2 | |

| Record name | Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60528119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.